molecular formula C7H12N2O B11776324 Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one

Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one

Cat. No.: B11776324
M. Wt: 140.18 g/mol
InChI Key: ZWPFFBFDJCYVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one is a heterocyclic organic compound with a unique structure that includes a pyrrolo-pyridine core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and aldehyde, the intermediate can be cyclized using a catalyst to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-3-one

InChI

InChI=1S/C7H12N2O/c10-7-4-9-6-1-2-8-3-5(6)7/h5-6,8-9H,1-4H2

InChI Key

ZWPFFBFDJCYVHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NCC2=O

Origin of Product

United States

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